4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its applications in bioimaging, optoelectronics, and as a potential diagnostic tool for detecting nerve agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE involves several steps. One common method includes the condensation reaction between 4-(dipropylamino)benzaldehyde and 1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE has several scientific research applications:
Optoelectronics: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Diagnostic Tool: The compound can selectively detect nerve agents, making it valuable in diagnostic applications.
Cancer Research: It has been studied for its potential to inhibit cancer cell migration and invasion by affecting actin polymerization.
Mechanism of Action
The mechanism of action of 4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways:
Fluorescence Enhancement: The compound exhibits aggregation-induced emission (AIE) behavior, leading to significant fluorescence enhancement in the aggregated state.
Actin Polymerization Inhibition: It inhibits actin polymerization by targeting dynamin GTPase, which plays a crucial role in cellular processes such as endocytosis and cell migration.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylethylene: Known for its AIE properties and used in similar applications.
Triphenylethylene: Another AIE-active compound with applications in bioimaging and optoelectronics.
Salicylaldehyde Azines: Used as building blocks for AIE-active systems.
Uniqueness
4-((4-DIPROPYLAMINO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PH-1,2-2H-PYRAZOL-3-ONE stands out due to its unique combination of fluorescence properties and its ability to selectively detect nerve agents. Its dual functionality in both bioimaging and diagnostic applications makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C24H30N4O |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[[4-(dipropylamino)phenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C24H30N4O/c1-5-16-27(17-6-2)21-14-12-20(13-15-21)18-25-23-19(3)26(4)28(24(23)29)22-10-8-7-9-11-22/h7-15,18H,5-6,16-17H2,1-4H3 |
InChI Key |
RUUDEXGJMFBSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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